Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions:
Amidation: The carbonyl group is introduced via an amidation reaction, where the thiazole derivative reacts with a suitable amine.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazole ring structure is of particular interest due to its aromaticity and ability to participate in various chemical reactions.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties . This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, thiazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties . Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate may exhibit similar pharmacological activities, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of dyes, biocides, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: A simpler thiazole derivative with similar substituents but lacking the ester and amide functionalities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and neural function.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Uniqueness
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and the presence of both ester and amide functionalities make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17N3O3S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-propyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3S2/c1-5-6-9-10(13(19)20-4)16-14(22-9)17-12(18)11-7(2)15-8(3)21-11/h5-6H2,1-4H3,(H,16,17,18) |
InChI Key |
QQHAJKGKQZNHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=C(N=C(S2)C)C)C(=O)OC |
Origin of Product |
United States |
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